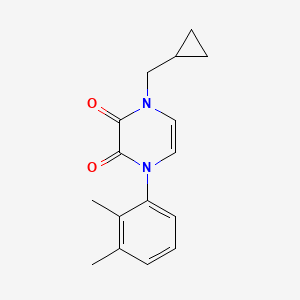
1-(Cyclopropylmethyl)-4-(2,3-dimethylphenyl)pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-(2,3-dimethylphenyl)pyrazine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as CP-94,253 and belongs to a class of compounds known as pyrazine-2,3-diones. In recent years, CP-94,253 has been extensively studied for its potential application in various therapeutic areas.
Mécanisme D'action
CP-94,253 acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter and preventing the reuptake of serotonin into the presynaptic neuron. This results in an increase in serotonin levels in the synaptic cleft, which can improve symptoms of depression.
Biochemical and Physiological Effects:
CP-94,253 has been shown to have a number of biochemical and physiological effects. In addition to its SSRI activity, CP-94,253 has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-94,253 for lab experiments is its selectivity for the serotonin transporter. This allows researchers to study the effects of serotonin specifically, without interference from other neurotransmitters. However, one limitation of CP-94,253 is its limited bioavailability, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on CP-94,253. One area of interest is its potential as a treatment for other psychiatric disorders, such as anxiety and post-traumatic stress disorder. Additionally, there is interest in exploring the potential of CP-94,253 as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of CP-94,253 in these areas.
Méthodes De Synthèse
CP-94,253 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,3-dimethylbenzaldehyde with cyclopropylmethylamine in the presence of an acid catalyst. The resulting product is then further reacted with 1,3-dimethyl-5-nitro-1H-pyrazole-4-carboxylic acid to yield CP-94,253.
Applications De Recherche Scientifique
CP-94,253 has been extensively studied for its potential application in various therapeutic areas. One of the most promising areas of research is its potential as a treatment for depression. Studies have shown that CP-94,253 acts as a selective serotonin reuptake inhibitor (SSRI) and can increase the levels of serotonin in the brain. This increase in serotonin levels has been shown to improve symptoms of depression in animal models.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-3-5-14(12(11)2)18-9-8-17(10-13-6-7-13)15(19)16(18)20/h3-5,8-9,13H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOVVNUPBSLOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN(C(=O)C2=O)CC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

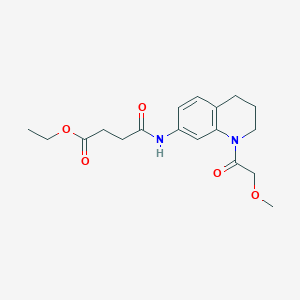
![2-Chloro-N-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2561049.png)
![N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2561050.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)
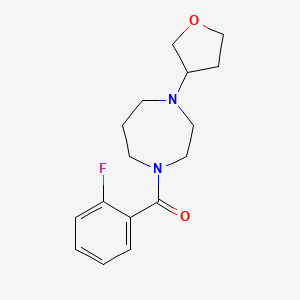


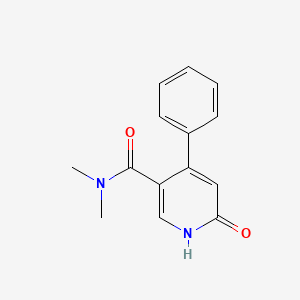
![2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2561058.png)
![4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2561061.png)


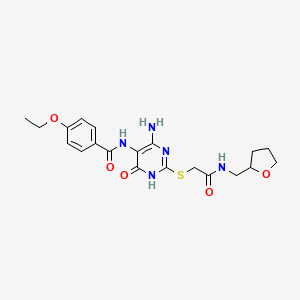
![1-Hexyl-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2561068.png)